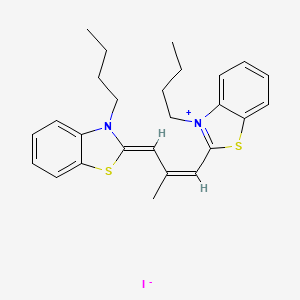
Silver laurate
Descripción general
Descripción
Silver Laurate is an inorganic compound, a salt of silver and lauric acid with the formula AgC11H23COO . It forms colorless (white) crystals .
Synthesis Analysis
Silver Laurate can be synthesized using silver nitrate, sodium laurate, and hydrazine hydrate as silver precursor, stabilizer, and reducing agents, respectively . The generation of nano silver particles was confirmed by a change of color from milk white to brown or dark .Molecular Structure Analysis
Silver Laurate forms colorless (white) crystals of the triclinic crystal system, with cell parameters: a = 0.5517 nm, b = 3.435 nm, c = 0.4097 nm, α = 91.18°, β = 124.45°, γ = 92.90°, Z = 2 .Chemical Reactions Analysis
The synthesis of silver nanoparticles by reducing silver ion in sodium laurate solution can be clearly discovered by UV–Vis spectroscopy . The SEM and TEM images indicated that the prepared silver nanoparticles have a spherical shape, average size of 6 nm, and with a narrow distribution from 2 to 8 nm .Physical And Chemical Properties Analysis
Silver Laurate has a molar mass of 295.171 g·mol−1, appears as colorless (white) crystals, has a density of 1.5 g/cm3, and a melting point of 215.5 °C (419.9 °F; 488.6 K). It is insoluble in water .Aplicaciones Científicas De Investigación
1. Synthesis of Monodisperse Silver Colloidal Nanoparticles Silver Laurate is used as a stabilizer in the synthesis of monodisperse silver colloidal nanoparticles . This process involves the use of silver nitrate, sodium laurate, and hydrazine hydrate as silver precursor, stabilizer, and reducing agents, respectively . The prepared silver nanoparticles have a spherical shape, average size of 6 nm, and with a narrow distribution from 2 to 8 nm .
Optical Applications
The unique optical properties of silver nanoparticles make them useful in various fields . The properties of silver nanoparticles are usually determined by their size, shape, and surrounding medium . Silver Laurate can be used in the synthesis of these nanoparticles, influencing their optical properties .
Chemical Applications
Silver nanoparticles have fascinating chemical properties . They can be used in various chemical applications, and the use of Silver Laurate in their synthesis can influence these properties .
Magnetic Applications
Silver nanoparticles also have unique magnetic properties . Silver Laurate can be used in the synthesis of these nanoparticles, influencing their magnetic properties .
Catalytic Applications
Silver nanoparticles are known for their catalytic properties . Silver Laurate can be used in the synthesis of these nanoparticles, influencing their catalytic properties .
Antibacterial Applications
Silver nanoparticles have been studied for their antibacterial properties . Silver Laurate can be used in the synthesis of these nanoparticles, influencing their antibacterial properties .
Biosensing Applications
Silver nanoparticles can be used in biosensors . Silver Laurate can be used in the synthesis of these nanoparticles, influencing their biosensing properties .
Surface-Enhanced Raman Scattering (SERS) Applications
Silver nanoparticles can be used in Surface-Enhanced Raman Scattering (SERS) . Silver Laurate can be used in the synthesis of these nanoparticles, influencing their SERS properties .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
silver;dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMYRUHURLPFQW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23AgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silver laurate | |
CAS RN |
18268-45-6 | |
| Record name | Silver laurate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWM4CQP22U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



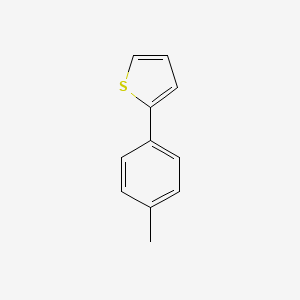
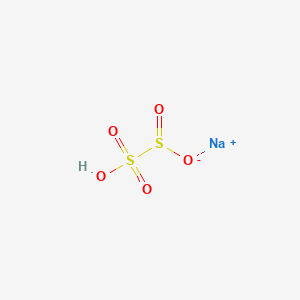

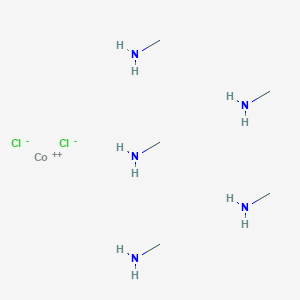

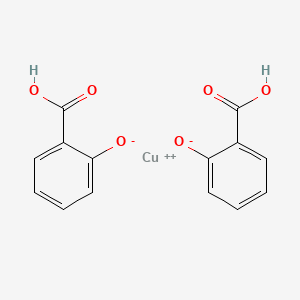

![3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-2-methyl-1-pyrroline](/img/structure/B1144266.png)
